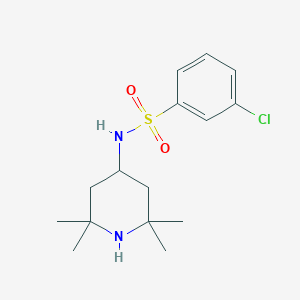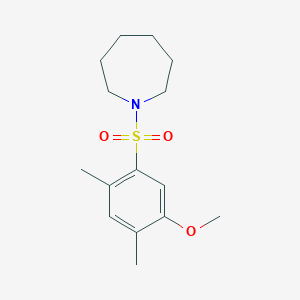
1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane is an organic compound that features a sulfonyl group attached to an azepane ring, with a methoxy and two methyl groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane typically involves the following steps:
Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-methoxy-2,4-dimethylphenyl, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate is then reacted with azepane in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The sulfonyl group can act as an electrophile, while the azepane ring may provide steric hindrance, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylbenzimidazole
- 1-(5-Methoxy-2,4-dimethylphenyl)sulfonylpyrrolidine
Uniqueness
1-(5-Methoxy-2,4-dimethylphenyl)sulfonylazepane is unique due to the presence of the azepane ring, which imparts different steric and electronic properties compared to other similar compounds
Properties
IUPAC Name |
1-(5-methoxy-2,4-dimethylphenyl)sulfonylazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-12-10-13(2)15(11-14(12)19-3)20(17,18)16-8-6-4-5-7-9-16/h10-11H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMVGLMUPIRGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Adamantyl)-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B345435.png)
![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B345437.png)

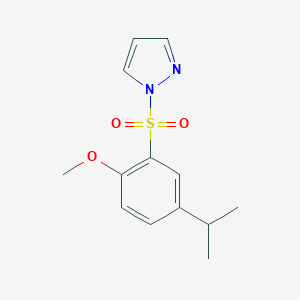
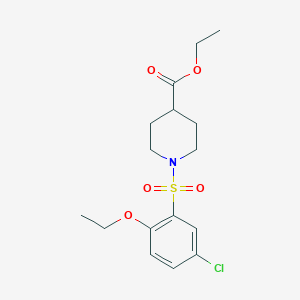
![1-{[3-(Tert-butyl)-4-methoxyphenyl]sulfonyl}-2-(methylethyl)imidazole](/img/structure/B345462.png)
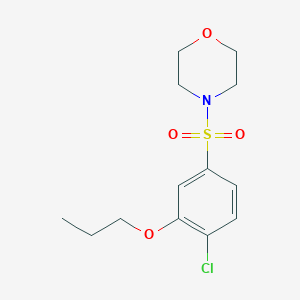
![4-Chloro-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345465.png)
![4-Bromo-1-ethoxy-2-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B345468.png)
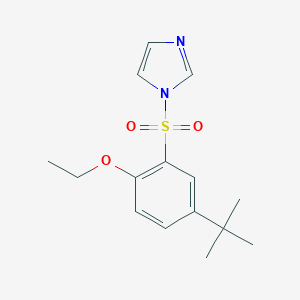
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B345473.png)
